molecular formula C42H73N5O9 B13335539 Cavinafungin A

Cavinafungin A

Cat. No.: B13335539
M. Wt: 792.1 g/mol
InChI Key: DBROSQBUZSJJTF-DXRGBPBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cavinafungin A is a natural product known for its potent and selective antiviral activity. It has been identified as an effective inhibitor of the replication of Zika and dengue viruses by targeting the host signal peptidase . This compound is a linear lipopeptide aldehyde, which has shown significant promise in antiviral research due to its unique mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cavinafungin A involves a one-pot chemoenzymatic approach. This method enables the efficient construction of the compound by utilizing biocatalysis and solid-phase peptide synthesis (SPPS) methodologies . The key steps include the assembly of the molecular target using a Rink-Boc-ATG-Resin and the incorporation of non-canonical amino acids such as L-alaninal, L-homoserine, and (2S,4R)-4-methylproline .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the chemoenzymatic synthesis approach provides a scalable route that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cavinafungin A undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can also be reduced to form primary alcohols.

    Substitution: The lipopeptide structure allows for various substitution reactions, particularly at the amino acid residues.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced primary alcohols, and substituted lipopeptide derivatives.

Scientific Research Applications

Cavinafungin A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cavinafungin A is unique due to its selective inhibition of the host signal peptidase. Similar compounds include:

These compounds share some functional similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in antiviral research.

Properties

Molecular Formula

C42H73N5O9

Molecular Weight

792.1 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butanoyl]-4-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxo-4-[[(2S)-1-oxopropan-2-yl]amino]butyl] acetate

InChI

InChI=1S/C42H73N5O9/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(51)45-38(32(6)49)42(55)47-27-30(4)26-35(47)40(53)46-37(29(2)3)41(54)44-34(24-25-56-33(7)50)39(52)43-31(5)28-48/h15-16,28-32,34-35,37-38,49H,8-14,17-27H2,1-7H3,(H,43,52)(H,44,54)(H,45,51)(H,46,53)/b16-15-/t30-,31+,32-,34+,35+,37+,38+/m1/s1

InChI Key

DBROSQBUZSJJTF-DXRGBPBVSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCOC(=O)C)C(=O)N[C@@H](C)C=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)NC(C(C)C)C(=O)NC(CCOC(=O)C)C(=O)NC(C)C=O)C

Origin of Product

United States

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